3-n-Propyl-2-pyrazolin-5-one
Overview
Description
3-n-Propyl-2-pyrazolin-5-one: is a heterocyclic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.1564 g/mol . It is a derivative of pyrazolinone, a class of compounds known for their diverse biological activities. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a versatile scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Propyl-2-pyrazolin-5-one typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under controlled conditions. One common method includes the condensation of ethyl acetoacetate with n-propylhydrazine, followed by cyclization to form the pyrazolinone ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-n-Propyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.
Substitution: The hydrogen atoms on the pyrazolinone ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazolinone derivatives.
Scientific Research Applications
3-n-Propyl-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as tuberculosis and rheumatoid arthritis.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-n-Propyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-Methyl-2-pyrazolin-5-one
- 3-Ethyl-2-pyrazolin-5-one
- 3-Phenyl-2-pyrazolin-5-one
Comparison: 3-n-Propyl-2-pyrazolin-5-one is unique due to its n-propyl substituent, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and phenyl analogs. The n-propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
3-propyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUNLYBSNQOHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296551 | |
Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29211-70-9 | |
Record name | 29211-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propyl-1,4-dihydropyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-n-Propyl-2-pyrazolin-5-one a versatile building block for synthesizing N-heterocyclic compounds?
A: this compound, like other substituted pyrazolinones, exhibits tautomerism. This means it can exist in multiple forms that differ in the position of a proton and double bonds. [] This characteristic is key to its versatility. When reacting with 1-alkynyl Fischer carbene complexes, the specific tautomer of this compound involved dictates the type of N-heterocyclic Fischer carbene complex formed. This ultimately leads to diverse N-heterocyclic products after oxidative demetalation. []
Q2: Can you elaborate on the significance of forming different Fischer carbene complexes in this context?
A: The reaction of this compound with 1-alkynyl Fischer carbene complexes can yield three distinct types of Fischer aminocarbene complexes. [] These complexes serve as crucial intermediates. Depending on the specific complex formed, subsequent oxidative demetalation leads to the creation of a variety of novel N-heterocyclic compounds. Notably, this method offers a route to synthesize syn-mixed-bimanes, compounds known for their strong fluorescence. [] This synthetic strategy highlights the potential of using this compound and related compounds in developing new fluorescent probes or materials.
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